

Application Note: Sensitive Quantification of Furosine in Complex Matrices by UPLC-MS/MS

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Compound of Interest

Compound Name: *Furosine*

Cat. No.: *B1250169*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Furosine (ϵ -N-2-furoylmethyl-L-lysine) is an amino acid derivative formed during the acid hydrolysis of Amadori products, which are early-stage compounds of the Maillard reaction.^[1] The Maillard reaction, a non-enzymatic browning process between amino acids and reducing sugars, is prevalent in thermally processed foods. The concentration of **furosine** serves as a key indicator of the extent of the Maillard reaction and the severity of heat treatment applied to food products, which can impact their nutritional value by degrading essential amino acids like lysine.^{[1][2]} Its presence is particularly monitored in dairy products like milk and infant formulas to ensure quality and nutritional integrity.^{[1][3]}

This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of **furosine** in complex matrices. UPLC provides rapid and high-resolution separation, while tandem mass spectrometry offers unparalleled selectivity and sensitivity, making this combination ideal for analyzing trace levels of **furosine** in challenging sample types.^{[4][5]}

Principle of the Method

The quantification of **furosine** involves a multi-step process. First, the protein-bound Amadori product, fructosyl-lysine, is released from the sample matrix and converted to **furosine** through acid hydrolysis.^[6] The resulting hydrolysate is then clarified and diluted before being injected

into the UPLC-MS/MS system. **Furosine** is separated from other matrix components on a reversed-phase column and subsequently detected by a tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.^[7] This mode allows for the highly selective detection of **furosine** by monitoring a specific precursor-to-product ion transition. Quantification is achieved by comparing the analyte's response to a calibration curve generated from **furosine** standards. The use of a stable isotope-labeled internal standard is recommended for optimal accuracy and precision.^{[8][9]}

Experimental Protocols

Materials and Reagents

- **Furosine** dihydrochloride standard
- Hydrochloric acid (HCl), analytical grade
- Acetonitrile, LC-MS grade
- Methanol, LC-MS grade
- Formic acid, LC-MS grade
- Ammonium acetate, LC-MS grade
- Heptanesulfonate sodium salt (for ion-pairing, if needed)^[2]
- Ultrapure water
- Syringe filters (0.22 µm or 0.45 µm)^[1]

Instrumentation

- UPLC System: An Acquity UPLC system or equivalent.^[7]
- Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Waters Xevo® TQ-S) equipped with an electrospray ionization (ESI) source.^{[7][10]}
- Analytical Column: A reversed-phase column, such as an Acquity UPLC® HSS T3 (1.8 µm, 2.1 x 100 mm) or a C18 column (e.g., 150 mm x 3.5 mm, 5 µm).^{[7][11]}

Protocol 1: Standard and Sample Preparation

Standard Preparation:

- **Primary Stock Solution** (e.g., 1000 µg/mL): Accurately weigh a known amount of **furosine** dihydrochloride standard, dissolve it in ultrapure water, and dilute to a final volume in a volumetric flask. Store at -20°C.
- **Working Standard Solutions**: Prepare a series of working standard solutions by serially diluting the primary stock solution with an appropriate solvent (e.g., mobile phase A or water). These will be used to construct the calibration curve (e.g., 0.05 - 5.0 mg/L).[\[11\]](#)[\[12\]](#)

Sample Preparation (Acid Hydrolysis):

- **Sample Weighing**: Accurately weigh a sample amount equivalent to 40-150 mg of protein into a screw-cap vial with a PTFE-faced septum.[\[2\]](#)[\[6\]](#) For liquid samples like milk, pipette a known volume (e.g., 2.00 mL).[\[11\]](#)
- **Acid Addition**: Add a defined volume of concentrated hydrochloric acid (e.g., 4-8 mL of 8-12 M HCl).[\[2\]](#)[\[11\]](#)
- **Inert Atmosphere**: Purge the vial with nitrogen or helium gas for 1-2 minutes to minimize oxidation.[\[2\]](#)[\[6\]](#)
- **Hydrolysis**: Securely cap the vial and place it in a heating block or oven at 110°C for 12-23 hours.[\[1\]](#)[\[2\]](#)[\[11\]](#)
- **Cooling and Filtration**: After hydrolysis, allow the sample to cool to room temperature. Filter the hydrolysate through a suitable filter paper or centrifuge to remove any particulate matter.
- **Dilution and Neutralization**: Transfer the filtrate to a volumetric flask and dilute with ultrapure water. A neutralization step to pH ~7 with NaOH may be performed.[\[2\]](#) A final dilution with an ammonium acetate solution or mobile phase is often required before analysis to bring the concentration within the calibration range and to mitigate matrix effects.[\[11\]](#)
- **Final Filtration**: Filter the final diluted sample through a 0.22 µm or 0.45 µm syringe filter directly into an autosampler vial.[\[1\]](#)

Note: Some optimized methods suggest that for certain matrices like milk, nitrogen purging and subsequent solid-phase extraction (SPE) purification may not be necessary, simplifying the workflow.[\[12\]](#)[\[13\]](#)

UPLC-MS/MS Method and Data Presentation

UPLC and MS/MS Parameters

The following tables summarize typical starting conditions for the UPLC-MS/MS analysis of **furosine**. Optimization may be required based on the specific instrumentation and matrix.

Table 1: UPLC Method Parameters

Parameter	Recommended Condition
Column	Acquity UPLC® HSS T3 (1.8 µm, 2.1 x 100 mm) or equivalent C18
Mobile Phase A	0.1-0.2% Formic Acid in Water or 5-10 mM Ammonium Acetate. [11] [14]
Mobile Phase B	Acetonitrile or Methanol. [11] [15]
Flow Rate	0.3 - 0.8 mL/min. [2] [3]
Gradient Elution	A gradient program should be optimized for baseline separation.
Injection Volume	1 - 10 µL. [10] [16]
Column Temperature	35 - 40 °C. [7]
Autosampler Temp	10 °C. [7]

Table 2: MS/MS Parameters for **Furosine** Quantification

Parameter	Recommended Setting
Ionization Mode	Electrospray Ionization (ESI), Positive.[11]
Precursor Ion (m/z)	255.1
Product Ions (m/z)	108.1, 130.1, 81.1 (Quantifier and Qualifiers)
Capillary Voltage	3.0 - 3.5 kV
Cone Voltage	20 - 40 V
Collision Energy	15 - 25 eV
Source Temperature	120 - 150 °C
Desolvation Temp	350 - 500 °C

Method Validation and Performance Data

The tables below present a summary of quantitative data and method validation parameters compiled from various studies, demonstrating the performance of UPLC-MS/MS for **furosine** analysis.

Table 3: Summary of Method Validation Parameters

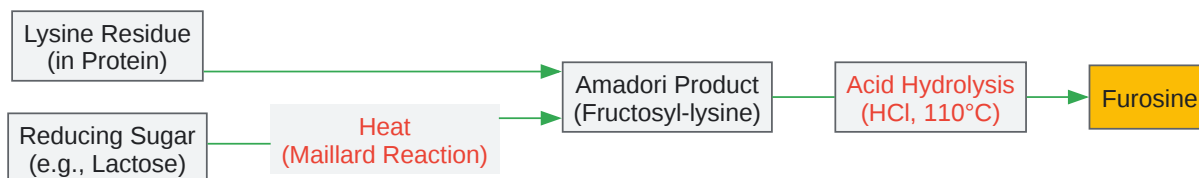
Parameter	Milk Matrix[12]	Infant Formula[16]	General Food Matrix[8]
Linearity Range	0.5–5.0 mg/L	62.5–1250 ng/mL	Not Specified
Correlation (R ²)	0.9998	~0.99	Not Specified
LOD	0.01 mg/L	Not Specified	< 5 ppb (µg/kg)
LOQ	0.025 mg/L	Not Specified	Not Specified
Recovery (%)	83.96 – 93.51%	~70% (at higher levels)	77 - 97%[17]
Precision (RSD%)	< 1.6% (Intra-day)	Not Specified	< 8%

Table 4: Example **Furosine** Concentrations in Commercial Products

Product Type	Furosine Concentration Range (mg/100g protein)
Pasteurized Milk	Lowest amounts observed[12]
UHT Milk	Highest amounts observed[12]
ESL (Extended Shelf Life) Milk	11.70 – 115.16[12]
Infant Formula (Powder)	931.9 – 1550.9[2]
Prebiotic-supplemented Infant Formula	315 - 965[18]

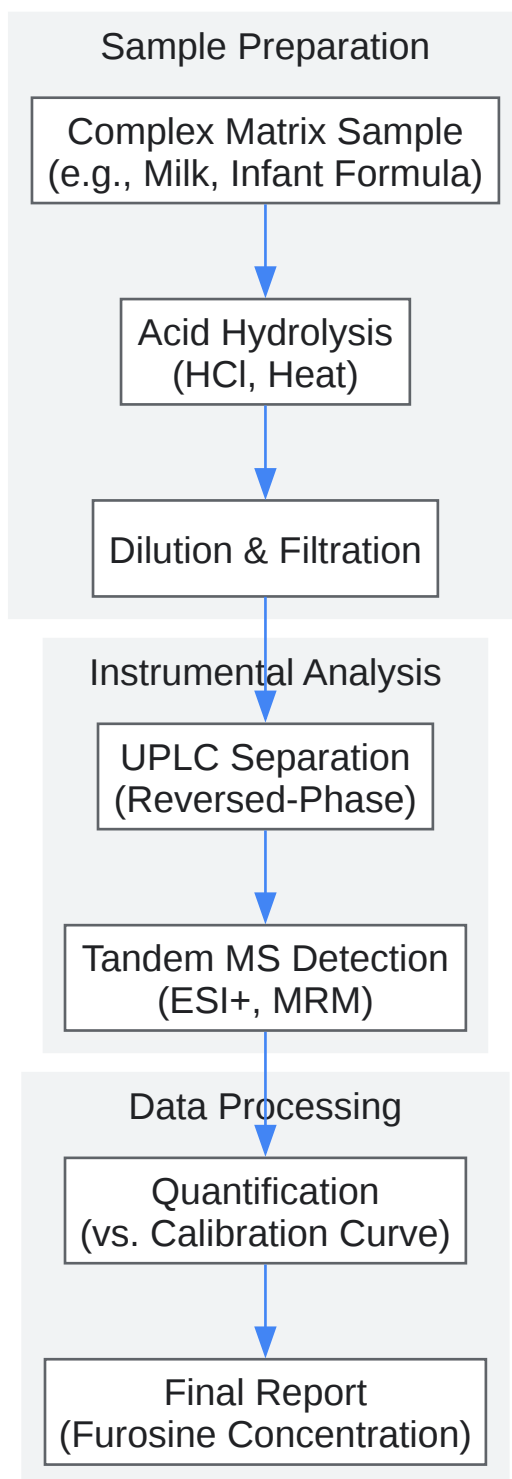
Visualizations

The following diagrams illustrate the chemical formation pathway of **furosine** and the analytical workflow.



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Caption: Formation of **furosine** via the Maillard reaction and subsequent acid hydrolysis.



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Caption: Experimental workflow for the UPLC-MS/MS quantification of **furosine**.

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